

Introduction: The Structural Elucidation of a Niche Azetidine Scaffold

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Compound of Interest

Compound Name: *3-(Ethanesulfonyl)azetidine hydrochloride*

CAS No.: 1820707-49-0

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3-(Ethanesulfonyl)azetidine hydrochloride is a heterocyclic building block of increasing interest to researchers in medicinal chemistry and drug development. The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, is a valuable scaffold in the design of novel therapeutics due to its ability to impart unique conformational constraints and improve physicochemical properties. The addition of an ethanesulfonyl group at the 3-position introduces a polar, hydrogen bond-accepting sulfone moiety, further expanding its potential for molecular interactions. As with any novel or specialized chemical entity, unambiguous structural confirmation is the bedrock of reliable research. This guide provides a comprehensive technical overview of the expected spectroscopic data for **3-(Ethanesulfonyl)azetidine hydrochloride** and outlines the methodologies for its acquisition and interpretation.

This document is designed for professionals in pharmaceutical and chemical research, offering not just data, but the causal reasoning behind spectroscopic predictions and experimental design. The protocols described herein are designed as self-validating systems, ensuring data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For **3-(Ethanesulfonyl)azetidine hydrochloride**, a combination

of ^1H , ^{13}C , and 2D NMR experiments provides a definitive map of the proton and carbon framework and their connectivity.

The Rationale Behind NMR Analysis

The azetidine ring system presents a unique magnetic environment. The strained four-membered ring influences the chemical shifts of the ring protons and carbons. Furthermore, as the compound is a hydrochloride salt, the azetidine nitrogen will be protonated, leading to through-bond coupling effects and solvent-dependent chemical shifts for adjacent protons. The strong electron-withdrawing nature of the ethanesulfonyl group is expected to significantly deshield the proton and carbon at the 3-position (C3 and H3).

Predicted ^1H NMR Spectral Data

The expected ^1H NMR spectrum in a solvent like D_2O or DMSO-d_6 will reveal five distinct proton environments. The hydrochloride form means the azetidine nitrogen is protonated ($-\text{NH}_2^+$), and these protons may be visible as a broad singlet, depending on the solvent and its water content.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration	Rationale & Key Insights
H-2, H-4 (axial & equatorial)	4.0 - 4.5	Multiplet (m)	4H	Protons on carbons adjacent to the protonated nitrogen are significantly deshielded. Complex splitting arises from geminal and vicinal coupling to each other and to H-3.
H-3	3.8 - 4.2	Quintet or Multiplet (m)	1H	This methine proton is directly attached to the carbon bearing the strongly electron-withdrawing sulfonyl group, causing a significant downfield shift. It will be coupled to the four protons at C-2 and C-4.
-SO ₂ -CH ₂ -CH ₃	3.2 - 3.6	Quartet (q)	2H	The methylene protons of the ethyl group are adjacent to the sulfonyl group. They are deshielded and

split into a quartet by the neighboring methyl protons.

-SO₂-CH₂-
CH₃****

1.2 - 1.5

Triplet (t)

3H

The terminal methyl protons are in a typical aliphatic region and are split into a triplet by the adjacent methylene protons.

-NH₂⁺-

9.0 - 11.0
(DMSO-d₆)

Broad Singlet (br
s)

2H

The ammonium protons are acidic and their chemical shift is highly dependent on solvent and concentration. They often appear as a broad peak due to exchange and quadrupolar coupling with the nitrogen atom.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct carbon signals.

Carbon Assignment	Predicted Chemical Shift (ppm)	Rationale & Key Insights
C-2, C-4	48 - 55	Carbons adjacent to the protonated nitrogen are deshielded compared to a neutral azetidine. ^{[1][2]}
C-3	55 - 65	This carbon is directly attached to the highly electronegative sulfonyl group, resulting in a strong downfield shift.
-SO ₂ -CH ₂ -CH ₃	45 - 52	The methylene carbon is deshielded by the attached sulfonyl group.
-SO ₂ -CH ₂ -CH ₃	5 - 10	The terminal methyl carbon appears in the typical upfield aliphatic region.

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

- Sample Preparation:
 - Accurately weigh 5-10 mg of **3-(Ethanesulfonyl)azetidine hydrochloride**.
 - Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube.
 - Ensure the sample is fully dissolved; vortex gently if necessary.
- Instrument Setup (for a 400 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse proton spectrum.
 - Use a spectral width of approximately 16 ppm, centered around 6 ppm.
 - Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
 - Collect 16-32 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Switch the probe to the carbon channel.
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Use a spectral width of approximately 220 ppm.
 - Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ^{13}C has a low natural abundance.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase correct the spectra.
 - Calibrate the chemical shift scale. For DMSO- d_6 , reference the residual solvent peak to 2.50 ppm for ^1H and 39.52 ppm for ^{13}C .
 - Integrate the ^1H NMR peaks and analyze the multiplicities.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the target compound and providing structural information through fragmentation analysis. For a polar, pre-salted compound like this, Electrospray Ionization (ESI) is the technique of choice.

The Rationale Behind ESI-MS Analysis

ESI is a soft ionization technique that allows the analysis of polar and thermally labile molecules. We expect to observe the protonated molecular ion of the free base, $[M+H]^+$, where 'M' is the neutral 3-(Ethanefonyl)azetidone. The hydrochloride salt will dissociate in the spray, and the chloride ion is typically not observed in positive ion mode. Tandem MS (MS/MS) experiments can be used to induce fragmentation of the $[M+H]^+$ ion, providing valuable structural clues.^{[3][4]}

Predicted Mass Spectrometric Data

The molecular formula of the free base is $C_5H_{11}NO_2S$, with a monoisotopic mass of 149.05 Da.

Ion	Predicted m/z (Monoisotopic)	Technique	Rationale & Key Insights
[M+H] ⁺	150.06	ESI-MS	The base peak in the full scan mass spectrum is expected to be the protonated molecular ion of the free base.
[M-SO ₂ Et+H] ⁺	72.05	ESI-MS/MS	A common fragmentation pathway for sulfonamides is the cleavage of the C-S bond. ^[5] This fragment corresponds to the protonated 3-aminoazetidine ring.
[M-Azetidine+H] ⁺	78.02	ESI-MS/MS	Cleavage of the C-S bond with charge retention on the sulfonyl portion is also possible, corresponding to protonated ethanesulfonic acid.

Experimental Protocol: LC-MS Data Acquisition

This workflow ensures efficient separation from potential impurities and clear mass analysis.

- Sample Preparation:
 - Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

- Perform a serial dilution to a final concentration of ~1-10 $\mu\text{g/mL}$ in the mobile phase.
- LC-MS System Setup:
 - LC System: Use a C18 reverse-phase column. A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid ensures the analyte remains protonated.
 - MS System (ESI Positive Mode):
 - Set the capillary voltage to ~3-4 kV.
 - Optimize the source temperature (~120 °C) and desolvation gas temperature (~350 °C) and flow rate to ensure efficient ionization.
 - Scan a mass range from m/z 50 to 500.
- Data Acquisition:
 - Inject 1-5 μL of the prepared sample.
 - Acquire data in full scan mode to identify the $[\text{M}+\text{H}]^+$ ion.
 - If available, perform a separate run using tandem MS (MS/MS). Isolate the precursor ion (m/z 150.1) and apply collision energy (e.g., 10-30 eV) to induce fragmentation.
- Data Analysis:
 - Extract the mass spectrum from the chromatographic peak corresponding to the analyte.
 - Identify the m/z of the parent ion and confirm it matches the expected $[\text{M}+\text{H}]^+$.
 - Analyze the MS/MS spectrum to identify key fragments and confirm the structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.

The Rationale Behind IR Analysis

The IR spectrum of **3-(Ethanesulfonyl)azetidine hydrochloride** will be dominated by absorptions from the sulfone (S=O), ammonium (N-H), and alkane (C-H) groups. The presence of the hydrochloride salt will cause the N-H stretching vibrations of the secondary amine to appear as a broad band characteristic of an ammonium salt. The sulfone group gives rise to two very strong and distinct stretching bands.^{[6][7]}

Predicted IR Absorption Data

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity	Rationale & Key Insights
N-H Stretch (Ammonium Salt)	2800 - 3200	Strong, Broad	The N-H stretching in the -NH ₂ ⁺ group appears as a very broad and strong absorption, often with multiple sub-peaks, which is a hallmark of amine salts.
C-H Stretch (Aliphatic)	2850 - 3000	Medium	Standard stretching vibrations for the sp ³ C-H bonds in the azetidine ring and ethyl group.
S=O Asymmetric Stretch	1300 - 1350	Strong	One of the two characteristic and easily identifiable stretching frequencies for a sulfone group. [6]
S=O Symmetric Stretch	1120 - 1160	Strong	The second characteristic strong absorption for the sulfone functional group. [6]
N-H Bend	1560 - 1620	Medium	Bending vibration associated with the ammonium group.

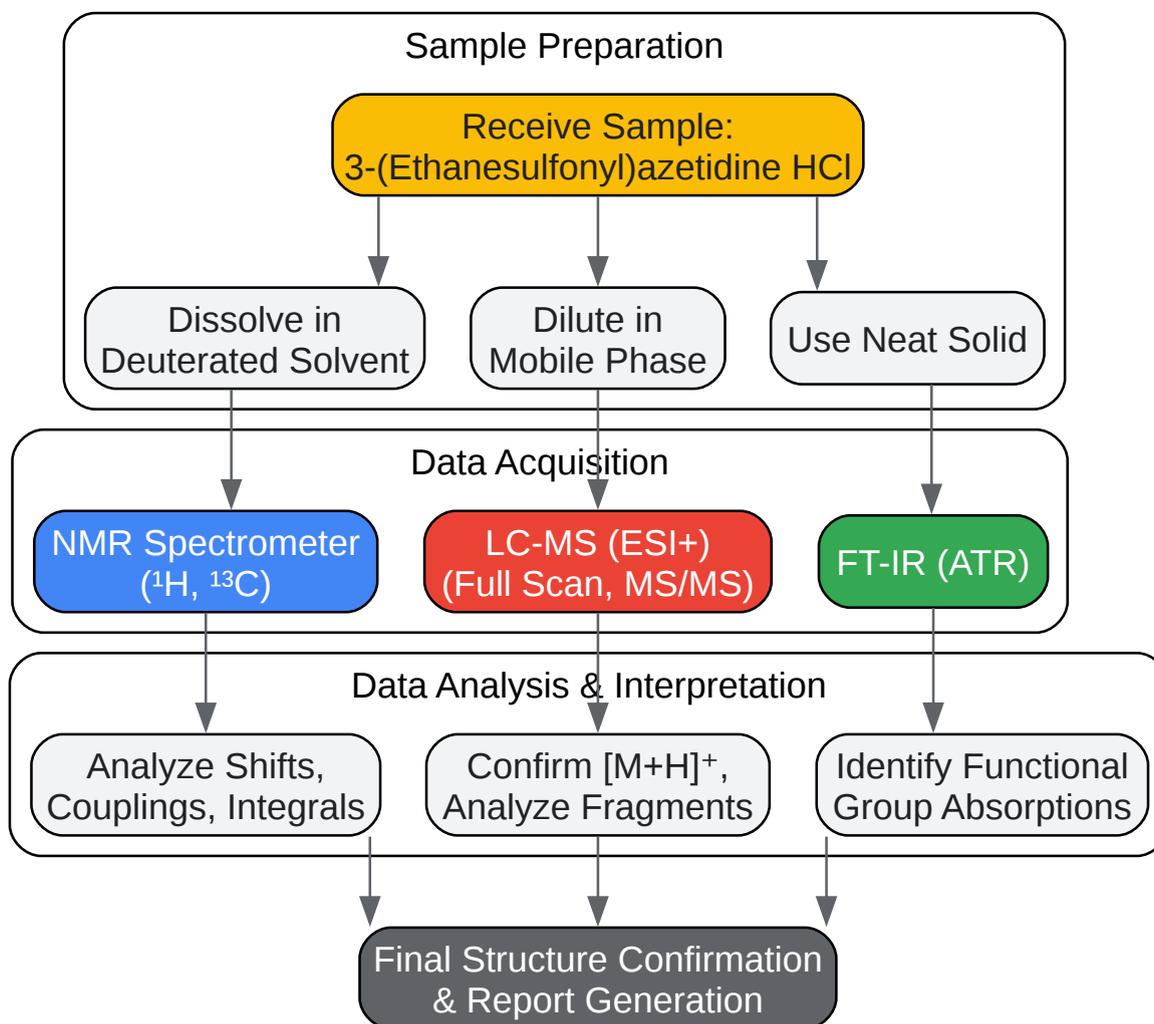
Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern IR sampling technique that requires minimal sample preparation.

- Sample Preparation:
 - Place a small, solid sample (a few milligrams) directly onto the ATR crystal (typically diamond or germanium).
- Instrument Setup:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Collect a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum.
- Data Acquisition:
 - Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
 - The typical spectral range is 4000 to 400 cm^{-1} .
- Data Analysis:
 - The instrument software will automatically perform the background subtraction.
 - Label the major peaks in the spectrum and correlate them with the expected functional groups.

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation relies on the integration of data from all three spectroscopic techniques. The following workflow illustrates the logical process from sample receipt to final structural verification.



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Caption: Integrated workflow for the complete spectroscopic characterization of a chemical entity.

Conclusion

The structural integrity of a chemical building block like **3-(Ethanesulfonyl)azetidine hydrochloride** is paramount for its successful application in research and development. By employing a multi-technique spectroscopic approach encompassing NMR, MS, and IR, a complete and unambiguous structural profile can be established. This guide provides the expected spectral characteristics and robust protocols necessary for researchers to confidently

verify the identity and purity of this compound, ensuring the reliability and reproducibility of their scientific endeavors.

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